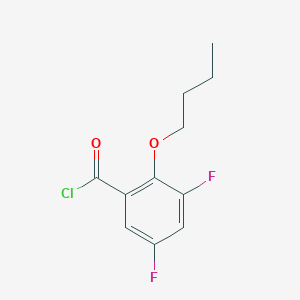

2-n-Butoxy-3,5-difluorobenzoyl chloride

Description

Significance of Acyl Chlorides as Versatile Synthetic Intermediates

Acyl chlorides, also known as acid chlorides, are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. researchgate.net This substitution transforms the relatively unreactive carboxylic acid into a highly reactive species, making acyl chlorides exceptionally versatile intermediates in organic synthesis. appchemical.com Their high reactivity is attributed to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Additionally, the chloride ion is an excellent leaving group, further facilitating substitution reactions. appchemical.com

This enhanced reactivity allows acyl chlorides to participate in a wide array of chemical transformations, most notably nucleophilic acyl substitution reactions. They are extensively used for the synthesis of other carboxylic acid derivatives such as esters, amides, and acid anhydrides. chemicalbook.com These reactions are fundamental in the construction of a vast number of organic molecules. Beyond the synthesis of simple derivatives, acyl chlorides are also key reagents in Friedel-Crafts acylation reactions to form ketones, and in the synthesis of various heterocyclic compounds. chemimpex.com Their stability compared to other highly reactive acylating agents also makes them suitable for multi-step synthetic sequences. researchgate.net

Overview of Fluorinated and Alkoxy-Substituted Aromatic Systems in Chemical Research

The incorporation of fluorine atoms and alkoxy groups into aromatic systems can dramatically alter the physicochemical and biological properties of organic molecules. bldpharm.comgoogle.com This has made fluorinated and alkoxy-substituted aromatic compounds subjects of intense research in medicinal chemistry, materials science, and agrochemistry. bldpharm.com

Fluorine, being the most electronegative element, imparts unique properties when incorporated into organic molecules. The carbon-fluorine bond is exceptionally strong, which can enhance the thermal and metabolic stability of a compound. google.com In medicinal chemistry, the introduction of fluorine can influence a drug's lipophilicity, binding affinity to target proteins, and bioavailability. Fluorinated aromatic compounds are found in numerous pharmaceuticals, including antidepressants, antibiotics, and anticancer agents. bldpharm.com In materials science, the presence of fluorine can lead to materials with desirable properties such as high thermal stability, chemical resistance, and low surface energy. google.com

Alkoxy groups, on the other hand, are electron-donating substituents that can influence the electronic properties of an aromatic ring. They are prevalent in many natural products and biologically active molecules. The presence of an alkoxy group can affect a molecule's conformation, solubility, and its ability to participate in hydrogen bonding. In drug design, alkoxy groups are often introduced to optimize the pharmacokinetic profile of a lead compound. The displacement of alkoxy groups on aromatic rings by certain reagents also represents a key synthetic strategy. In materials science, alkoxy-substituted aromatic compounds are investigated for their applications in organic electronics and liquid crystals.

Contextual Importance of 2-n-Butoxy-3,5-difluorobenzoyl chloride as a Research Target

This compound is a specialized chemical intermediate that combines the structural features of a reactive acyl chloride with a strategically substituted aromatic ring containing both fluorine and alkoxy functionalities. While specific, detailed research focusing solely on this compound is not extensively documented in publicly available literature, its importance as a research target can be inferred from the collective significance of its constituent parts.

The presence of two fluorine atoms on the benzene (B151609) ring is expected to significantly influence the electronic properties of the molecule, enhancing the electrophilicity of the carbonyl carbon and potentially modulating the reactivity and selectivity in subsequent reactions. Furthermore, these fluorine atoms can serve as metabolic blockers or engage in specific interactions in a biological context, making this compound a potentially valuable building block for the synthesis of novel pharmaceuticals and agrochemicals. chemimpex.com The n-butoxy group, an alkoxy substituent, can impact the solubility and conformational properties of molecules derived from this intermediate.

The combination of these substituents on a benzoyl chloride framework makes this compound a highly tailored building block for advanced organic synthesis. It offers a direct route to introduce a 2-n-butoxy-3,5-difluorobenzoyl moiety into a target molecule, a structure that may be of interest in the development of new materials or biologically active compounds. Its availability from commercial suppliers suggests its utility in specialized research and development applications where precise control over molecular architecture is crucial.

Below is a table detailing the known chemical properties of this compound.

| Property | Value |

| CAS Number | 1443309-93-0 |

| Molecular Formula | C11H11ClF2O2 |

| Molecular Weight | 248.65 g/mol |

For comparison, the properties of the related compound 3,5-Difluorobenzoyl chloride are presented below.

| Property | Value |

| CAS Number | 129714-97-2 |

| Molecular Formula | C7H3ClF2O |

| Molecular Weight | 176.55 g/mol |

| Assay | 98% |

| Refractive Index | n20/D 1.5031 (lit.) |

Structure

3D Structure

Properties

IUPAC Name |

2-butoxy-3,5-difluorobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClF2O2/c1-2-3-4-16-10-8(11(12)15)5-7(13)6-9(10)14/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJDKAJXIBKVIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1F)F)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 N Butoxy 3,5 Difluorobenzoyl Chloride

Historical Evolution of Benzoyl Chloride Synthesis Techniques

The history of benzoyl chloride synthesis dates back to the 19th century, with early preparations involving the chlorination of benzaldehyde. youtube.com An early documented method involved the treatment of benzaldehyde with chlorine. wikipedia.org Another historical approach was the chlorination of benzyl alcohol. atamanchemicals.comgoogle.com Over time, more reliable and versatile methods were developed, primarily centered on the conversion of benzoic acid using various chlorinating agents. Landmark developments include the use of phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and oxalyl chloride, which have become standard reagents in organic synthesis for converting carboxylic acids to their corresponding acyl chlorides. wikipedia.orgatamanchemicals.com These methods offered improvements in yield, purity, and operational simplicity, paving the way for the synthesis of a wide array of substituted benzoyl chlorides.

Contemporary Synthetic Routes to 2-n-Butoxy-3,5-difluorobenzoyl chloride and Related Analogs

Modern synthetic strategies for preparing this compound and its analogs predominantly follow well-established pathways for acyl chloride formation.

The most direct and widely used method for synthesizing this compound is the reaction of its parent carboxylic acid, 2-n-butoxy-3,5-difluorobenzoic acid, with a chlorinating agent. libretexts.orgjove.com This approach involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. libretexts.org

Common chlorinating agents for this transformation include:

Thionyl Chloride (SOCl₂): This is a frequently used reagent that converts carboxylic acids into acyl chlorides. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product. libretexts.org

Oxalyl Chloride ((COCl)₂): Often used for milder reaction conditions, oxalyl chloride is another effective reagent for this conversion. atamanchemicals.com

Phosphorus Pentachloride (PCl₅): This is a strong chlorinating agent that readily converts carboxylic acids to acyl chlorides. atamanchemicals.comjove.com The reaction also produces phosphorus oxychloride (POCl₃) and hydrogen chloride as byproducts. jove.com

The choice of reagent can depend on the scale of the reaction, the sensitivity of other functional groups on the molecule, and the desired purity of the product.

| Chlorinating Agent | Formula | Key Advantages | Common Byproducts |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Gaseous byproducts simplify purification. | SO₂, HCl |

| Oxalyl Chloride | (COCl)₂ | Mild reaction conditions. | CO, CO₂, HCl |

| Phosphorus Pentachloride | PCl₅ | Highly reactive and effective. | POCl₃, HCl |

Historically, benzoyl chlorides were also prepared from benzylic derivatives. One such method involves the chlorination of benzyl alcohol. Another route is the partial hydrolysis of benzotrichlorides. wikipedia.orggoogle.com For a substituted compound like this compound, this would require the corresponding 2-n-butoxy-3,5-difluorobenzyl alcohol or 2-n-butoxy-3,5-difluorobenzotrichloride as a starting material. While chemically viable, these routes are often less direct than the carboxylic acid pathway because the starting materials themselves are typically synthesized from the corresponding benzoic acid or its derivatives.

Halogen exchange (HALEX) reactions represent another potential, though less common, synthetic route. In this approach, an acyl halide, such as an acyl fluoride, could be converted to the corresponding acyl chloride. This method is generally more specialized and would depend on the availability of the precursor acyl halide. The transformation relies on reacting the starting acyl halide with a chloride salt under appropriate conditions to facilitate the exchange of the halide atom.

Mechanistic Investigations of Preparation Reactions

The most prevalent synthetic route, the conversion of a carboxylic acid with a chlorinating agent like thionyl chloride, proceeds through a well-understood mechanism.

The mechanism of reaction with thionyl chloride involves several key steps:

The carboxylic acid acts as a nucleophile, attacking the sulfur atom of thionyl chloride. libretexts.orgjove.com

A chloride ion is eliminated, forming a chlorosulfite intermediate. libretexts.orglibretexts.org This step converts the hydroxyl group into a much better leaving group. libretexts.org

The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the intermediate. libretexts.orgyoutube.com

A tetrahedral intermediate is formed, which then collapses, leading to the elimination of the chlorosulfite group. jove.com This group subsequently decomposes into sulfur dioxide and another chloride ion. youtube.com

The final product is the acyl chloride.

A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction. DMF reacts with the chlorinating agent to form a Vilsmeier reagent, which is a more potent acylating agent and facilitates the conversion.

Optimization Strategies for Synthetic Yield and Purity

Optimizing the synthesis of this compound is crucial for achieving high yield and purity, which are key metrics for the efficiency of a chemical process. azom.com Several factors can be fine-tuned:

Reaction Kinetics: Adjusting parameters such as temperature, reaction time, and reactant concentrations can significantly impact the outcome. azom.com For instance, the reaction of carboxylic acids with thionyl chloride is often performed at reflux to ensure the reaction goes to completion.

Stoichiometry: Using a slight excess of the chlorinating agent can help to ensure that all the carboxylic acid is consumed. However, a large excess can complicate the purification process.

Catalyst Use: As mentioned, the addition of a catalyst like DMF can increase the reaction rate. Optimizing the catalyst loading is important; for example, one study found that a 3% mole ratio of DMF was optimal for converting benzoic acid using triphosgene. jcsp.org.pk

Purification: The final purity of the acyl chloride is highly dependent on the purification method. Fractional distillation is commonly employed to separate the acyl chloride from any unreacted starting material and non-gaseous byproducts. libretexts.org Careful control of the distillation pressure and temperature is necessary to obtain a pure product.

By carefully controlling these variables, the synthesis can be tailored to maximize the yield and achieve the high purity required for subsequent applications. azom.com

| Parameter | Considerations for Optimization |

|---|---|

| Temperature | Balance reaction rate with potential side reactions or decomposition. Reflux is common. |

| Reaction Time | Monitor reaction progress (e.g., via GC or TLC) to determine the optimal time for completion. |

| Reagent Stoichiometry | Use a slight excess of the chlorinating agent to drive the reaction forward without making purification difficult. |

| Catalyst | Use of catalytic DMF can significantly speed up the reaction; the amount should be optimized. |

| Purification Method | Fractional distillation under reduced pressure is the standard method for purifying liquid acyl chlorides. |

Temperature and Pressure Control in Reaction Systems

Temperature and pressure are pivotal parameters that must be carefully controlled to ensure the desired reaction outcomes and to minimize the formation of byproducts.

The O-alkylation reaction is typically conducted at elevated temperatures to overcome the activation energy of the nucleophilic aromatic substitution. Reaction temperatures can range from ambient to the reflux temperature of the chosen solvent. For example, similar transetherification reactions on activated aromatic systems have been effectively carried out at temperatures around 110°C under microwave irradiation to achieve high yields in short reaction times.

The conversion of the carboxylic acid to the benzoyl chloride is often an exothermic process, particularly when using reactive chlorinating agents like thionyl chloride or oxalyl chloride. Therefore, this step is frequently carried out at reduced temperatures, typically between 0°C and room temperature, to control the reaction rate and prevent degradation of the product. The reaction is usually performed at atmospheric pressure, although in some cases, an inert atmosphere of nitrogen or argon is maintained to prevent the ingress of moisture, which would hydrolyze the benzoyl chloride product.

Table 2: Temperature and Pressure Parameters in the Synthesis of this compound

| Reaction Step | Temperature Range (°C) | Pressure | Purpose |

| O-Alkylation | 25 - 120 | Atmospheric | To provide sufficient energy for the SNAr reaction to proceed at a reasonable rate. |

| Chlorination | 0 - 25 | Atmospheric (under inert gas) | To control the exothermic reaction and prevent hydrolysis of the acid chloride. |

Reagent Stoichiometry and Impurity Management

The precise control of reagent stoichiometry is essential for maximizing the yield of this compound and minimizing the formation of impurities.

In the O-alkylation step, a slight excess of the sodium butoxide or a combination of n-butanol and a strong base (like sodium hydride) is often used to ensure complete conversion of the difluorobenzoic acid starting material. The stoichiometry is carefully controlled to avoid side reactions, such as the formation of dialkoxy products if a suitable di- or poly-fluorinated precursor is used.

For the chlorination step, a molar excess of the chlorinating agent (e.g., 1.1 to 1.5 equivalents of thionyl chloride or oxalyl chloride) is typically employed to drive the reaction to completion. When oxalyl chloride is used, a catalytic amount of DMF is often added to facilitate the reaction.

Impurity management involves the removal of unreacted starting materials, excess reagents, and any byproducts formed during the synthesis. Common impurities can include the starting difluorobenzoic acid, isomeric products from the alkylation step, and residual chlorinating agents. Purification of the final this compound is typically achieved by distillation under reduced pressure to prevent thermal decomposition.

Table 3: Reagent Stoichiometry for the Synthesis of this compound

| Reaction Step | Reagent | Stoichiometric Ratio (relative to starting material) | Rationale |

| O-Alkylation | Sodium n-butoxide | 1.1 - 1.3 equivalents | To ensure complete consumption of the difluorobenzoic acid. |

| Chlorination | Thionyl chloride or Oxalyl chloride | 1.1 - 1.5 equivalents | To drive the conversion of the carboxylic acid to the acid chloride to completion. |

| DMF (catalyst for oxalyl chloride) | 0.01 - 0.05 equivalents | To catalyze the formation of the Vilsmeier reagent, the active chlorinating species. |

Reactivity and Reaction Mechanisms of 2 N Butoxy 3,5 Difluorobenzoyl Chloride

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is the most common reaction pathway for acyl chlorides. This reaction involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride ion.

The reaction of 2-n-butoxy-3,5-difluorobenzoyl chloride with primary or secondary amines yields the corresponding N-substituted benzamides. This reaction, known as aminolysis, is typically rapid and exothermic. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate which then collapses to expel the chloride ion. A base, such as pyridine or triethylamine, is often added to neutralize the HCl byproduct.

While specific research on the use of this compound in peptide coupling is not extensively documented, acyl chlorides, in general, can be used to form peptide bonds. This involves the reaction of the acyl chloride with the amino group of an amino acid or peptide. However, the high reactivity of acyl chlorides can lead to side reactions and racemization, making other coupling reagents often preferred in modern peptide synthesis.

Table 1: Hypothetical Aminolysis Reactions of this compound

| Amine Reactant | Product |

| Aniline | N-phenyl-2-n-butoxy-3,5-difluorobenzamide |

| Diethylamine | N,N-diethyl-2-n-butoxy-3,5-difluorobenzamide |

| Benzylamine | N-benzyl-2-n-butoxy-3,5-difluorobenzamide |

The reaction of this compound with alcohols (alcoholysis) or phenols (phenolysis) produces the corresponding esters. This reaction is a common method for ester synthesis. Similar to aminolysis, the reaction proceeds via a nucleophilic acyl substitution mechanism. The reaction is often carried out in the presence of a base like pyridine to scavenge the generated HCl.

Table 2: Hypothetical Esterification Reactions of this compound

| Alcohol/Phenol Reactant | Product |

| Methanol | Methyl 2-n-butoxy-3,5-difluorobenzoate |

| Ethanol | Ethyl 2-n-butoxy-3,5-difluorobenzoate |

| Phenol | Phenyl 2-n-butoxy-3,5-difluorobenzoate |

This compound readily reacts with water in a process called hydrolysis to form 2-n-butoxy-3,5-difluorobenzoic acid. This reaction is typically vigorous and is a characteristic reaction of most acyl chlorides. The mechanism is another example of nucleophilic acyl substitution, with water acting as the nucleophile. Due to the high reactivity, acyl chlorides are often sensitive to moisture and must be handled under anhydrous conditions if the parent acyl chloride is to be preserved.

Electrophilic Aromatic Substitution (Friedel-Crafts Acylation)

In the presence of a Lewis acid catalyst, this compound can act as an electrophile in a Friedel-Crafts acylation reaction. This reaction introduces the 2-n-butoxy-3,5-difluorobenzoyl group onto another aromatic ring, forming a diaryl ketone.

The Friedel-Crafts acylation reaction requires a Lewis acid catalyst to activate the acyl chloride. Common catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). The catalyst coordinates to the carbonyl oxygen and the chlorine atom of the acyl chloride, making the carbonyl carbon more electrophilic and facilitating the formation of an acylium ion. The reaction is typically carried out in an inert solvent, such as dichloromethane or carbon disulfide, under anhydrous conditions.

Table 3: Common Catalyst Systems for Friedel-Crafts Acylation

| Catalyst | Typical Conditions |

| Aluminum chloride (AlCl₃) | Anhydrous, inert solvent (e.g., CH₂Cl₂, CS₂) |

| Ferric chloride (FeCl₃) | Anhydrous, inert solvent |

| Zinc chloride (ZnCl₂) | Anhydrous, often requires higher temperatures |

The regioselectivity of the Friedel-Crafts acylation is determined by the substituents on the aromatic substrate being acylated. The incoming 2-n-butoxy-3,5-difluorobenzoyl group will be directed to specific positions on the aromatic ring based on the electronic properties of the existing substituents.

Reduction Reactions of the Acyl Chloride Moiety

The acyl chloride group of this compound can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions.

The selective reduction of an acyl chloride to an aldehyde is a common transformation in organic synthesis. To achieve this, a mild and sterically hindered reducing agent is required to prevent over-reduction to the alcohol. Lithium tri(t-butoxy)aluminum hydride (LiAlH(OtBu)₃) is a widely used reagent for this purpose. pearson.comchemistrysteps.com The bulky tert-butoxy groups moderate the reactivity of the hydride source, allowing for the selective formation of the aldehyde. chemistrysteps.com

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydride ion from LiAlH(OtBu)₃ attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to yield 2-n-butoxy-3,5-difluorobenzaldehyde. The lower reactivity of the resulting aldehyde compared to the starting acyl chloride, coupled with the steric hindrance of the reducing agent, prevents further reduction. chemistrysteps.com

Table 1: Reagents for Selective Reduction of Acyl Chlorides to Aldehydes

| Reagent | Typical Reaction Conditions |

| Lithium tri(t-butoxy)aluminum hydride (LiAlH(OtBu)₃) | Anhydrous ether or THF, low temperature (e.g., -78 °C) |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene or hexane, low temperature (e.g., -78 °C) |

| Rosenmund reduction (H₂, Pd/BaSO₄, quinoline-sulfur) | Toluene or xylene, heating |

Stronger, less sterically hindered reducing agents will reduce the acyl chloride group of this compound all the way to a primary alcohol, (2-n-butoxy-3,5-difluorophenyl)methanol. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). chemistrysteps.com

The mechanism involves two hydride additions. The first hydride addition and subsequent elimination of the chloride ion forms the intermediate aldehyde. Since the aldehyde is also susceptible to reduction by these powerful hydrides, a second hydride ion rapidly attacks the aldehyde's carbonyl carbon. A final workup with a protic solvent then yields the primary alcohol. chemistrysteps.com

Table 2: Reagents for Non-selective Reduction of Acyl Chlorides to Alcohols

| Reagent | Typical Reaction Conditions |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup |

| Sodium borohydride (NaBH₄) | Protic solvent (e.g., ethanol, methanol) |

Metal-Catalyzed Coupling Reactions Involving the Acyl Chloride Functionality

The acyl chloride functionality of this compound is a versatile handle for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. While the aryl C-F and C-Cl bonds can also participate in certain coupling reactions, the acyl chloride is generally more reactive.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming new bonds. While typically employed with aryl halides, variations of these reactions can utilize acyl chlorides. For instance, in a Suzuki-type coupling, a palladium catalyst can facilitate the reaction between this compound and an organoboron compound. Similarly, nickel-catalyzed couplings have been shown to be effective for reactions involving C-F bond activation, suggesting that under specific conditions, the fluorine atoms on the ring could also be targeted for functionalization. beilstein-journals.org

The general mechanism for these cross-coupling reactions involves an oxidative addition of the acyl chloride to a low-valent metal catalyst (e.g., Pd(0) or Ni(0)), followed by transmetalation with the coupling partner and reductive elimination to yield the final product and regenerate the catalyst.

Table 3: Potential Metal-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst | Product Type |

| Suzuki Coupling | Organoboron reagent | Palladium complex | Ketone |

| Stille Coupling | Organotin reagent | Palladium complex | Ketone |

| Sonogashira Coupling | Terminal alkyne | Palladium complex, copper co-catalyst | Ynone |

| Heck-type Reaction | Alkene | Palladium complex | α,β-Unsaturated ketone |

Radical Reactions and Photochemistry of Benzoyl Chloride Derivatives

The study of the radical reactions and photochemistry of benzoyl chloride derivatives provides insight into the potential transformations of this compound under such conditions. Upon exposure to radiation, such as in pulse radiolysis, benzoyl chloride can form a transient radical anion. rsc.org This species can then dissociate into a chloride ion and a benzoyl radical. rsc.org

In the context of photochemistry, the photolysis of compounds like benzyl chloride can lead to the formation of benzyl radicals and structural isomers. researchgate.net It is plausible that UV irradiation of this compound could lead to homolytic cleavage of the carbon-chlorine bond, generating a 2-n-butoxy-3,5-difluorobenzoyl radical. This highly reactive intermediate could then participate in various subsequent reactions, such as hydrogen abstraction or addition to unsaturated systems. The presence of the butoxy group might also lead to other photochemical pathways, such as intramolecular hydrogen abstraction or cleavage. researchgate.net

Table 4: Potential Radical and Photochemical Intermediates

| Intermediate | Method of Generation | Potential Subsequent Reactions |

| 2-n-Butoxy-3,5-difluorobenzoyl radical | Photolysis, Radiolysis | Hydrogen abstraction, Dimerization, Addition to alkenes |

| Radical anion of this compound | Electron transfer | Dissociation to benzoyl radical and chloride ion |

Applications of 2 N Butoxy 3,5 Difluorobenzoyl Chloride in Advanced Organic Synthesis

Building Block for Complex Pharmaceutical Intermediates

The structural motifs present in 2-n-Butoxy-3,5-difluorobenzoyl chloride make it a valuable precursor for a range of pharmaceutical intermediates. Its reactivity as an acyl chloride allows for the straightforward introduction of the 2-n-butoxy-3,5-difluorobenzoyl moiety into various molecular frameworks.

Synthesis of Fluconazole Analogs and Related Triazole Derivatives

The development of new antifungal agents is a critical area of medicinal chemistry, with a focus on overcoming resistance to existing drugs like fluconazole. While the direct synthesis of fluconazole analogs using this compound is not extensively documented in public literature, the general synthetic strategies for similar analogs often involve the reaction of a substituted benzoyl chloride with a suitable triazole-containing nucleophile. The resulting ketone can then be further elaborated to the final tertiary alcohol structure characteristic of fluconazole and its derivatives. The introduction of the 2-n-butoxy-3,5-difluoro-phenyl group in place of the typical 2,4-difluorophenyl group of fluconazole could potentially modulate the antifungal activity and pharmacokinetic profile of the resulting analog.

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and bioactive compounds. nih.govchemicalbook.com this compound can serve as a key starting material for the synthesis of various heterocyclic systems. For instance, it can react with binucleophiles, such as hydrazines or amidines, to form five- or six-membered heterocyclic rings like pyrazoles or pyrimidines, respectively. These reactions typically proceed through an initial acylation followed by an intramolecular condensation. The resulting heterocycles, bearing the 2-n-butoxy-3,5-difluorophenyl substituent, are of interest for screening as potential therapeutic agents.

Role in the Construction of Diverse Bioactive Scaffolds

The reactivity of this compound allows for its incorporation into a wide array of molecular scaffolds with potential biological activity. Through amide bond formation with various amines, a library of substituted benzamides can be generated. These amides can serve as final drug candidates or as intermediates for more complex structures. The unique substitution pattern of the aromatic ring can influence the conformational preferences and electronic properties of the resulting molecules, which are critical factors for their interaction with biological targets.

Intermediate in Agrochemical Synthesis

The principles of drug design, particularly the use of fluorinated compounds, are also applicable to the development of modern agrochemicals. The incorporation of fluorine atoms can enhance the efficacy and stability of pesticides and herbicides. While specific examples of agrochemicals derived from this compound are not prominently reported, its structural features suggest its potential as an intermediate in this sector. The synthesis would likely involve the reaction of the acyl chloride with amines or alcohols to create active ingredients for crop protection.

Application in Material Science and Polymer Chemistry

The unique combination of a flexible butoxy chain and a rigid, fluorinated aromatic ring in derivatives of this compound makes them interesting candidates for applications in material science.

Synthesis of Liquid Crystalline Compounds

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The molecular structure required for liquid crystalline behavior often involves a rigid core and flexible terminal groups. Esters derived from 2-n-Butoxy-3,5-difluorobenzoic acid (which can be prepared from the corresponding acyl chloride) and various phenolic compounds could potentially exhibit liquid crystalline properties. The difluoro-substituted aromatic ring would contribute to the rigid core, while the n-butoxy group would act as a flexible tail, influencing the mesophase behavior and transition temperatures of the resulting materials.

Preparation of High-Performance Polymers

The structure of this compound makes it a promising monomer for the synthesis of high-performance polymers. The difluoro-substituted benzene (B151609) ring can enhance the thermal stability, chemical resistance, and solubility of the resulting polymers. The n-butoxy group can impart flexibility and influence the liquid crystalline properties of the polymer chains.

Although specific examples detailing the polymerization of this compound are not extensively documented in readily available literature, the use of structurally similar compounds, such as 3,5-difluorobenzoyl chloride, in polymer synthesis provides strong evidence for its potential applications. For instance, 3,5-difluorobenzoyl chloride has been utilized in the synthesis of polyamides and other polymers where the fluorine atoms contribute to improved material properties.

The general reaction for the formation of a polyamide from an aromatic diamine and this compound would proceed as follows:

n H₂N-Ar-NH₂ + n ClCO-C₆H₂(F)₂(O(CH₂)₃CH₃) → [-HN-Ar-NH-CO-C₆H₂(F)₂(O(CH₂)₃CH₃)-]n + 2n HCl

In this reaction, 'Ar' represents an aromatic group. The resulting polyamides would be expected to exhibit enhanced properties due to the presence of the fluorine and n-butoxy groups.

Contributions to Specialty Chemical Production

This compound is a key intermediate in the synthesis of a variety of specialty chemicals, particularly those used in the pharmaceutical and electronics industries. The reactivity of the benzoyl chloride group allows for its facile incorporation into larger, more complex molecules.

One significant area of application for structurally related difluorobenzoyl chlorides is in the synthesis of photochromic compounds and liquid crystals. google.comepo.orggoogle.com For example, 3,5-difluorobenzoyl chloride is used as a reactant in the multi-step synthesis of novel photochromic materials that have applications in coatings and optical lenses. google.comepo.orggoogle.com The fluorine substituents can enhance the properties of these materials.

Furthermore, derivatives of difluorobenzoyl chloride have been investigated as intermediates in the synthesis of pharmacologically active molecules, such as tetracycline derivatives. google.com.na The presence of fluorine atoms can significantly alter the biological activity and pharmacokinetic properties of a drug molecule.

While direct examples for this compound are scarce, its structural components are found in various patented compounds. For instance, alkoxy-substituted phenyl groups are common in liquid crystal materials, where they influence the mesophase behavior and transition temperatures. The combination of the alkoxy and difluoro substitutions in this compound makes it a valuable precursor for specialty chemicals with tailored electronic and optical properties.

Compound Information Table

| Compound Name | CAS Number | Molecular Formula |

| This compound | 1443309-93-0 | C₁₁H₁₁ClF₂O₂ |

| 3,5-Difluorobenzoyl chloride | 129714-97-2 | C₇H₃ClF₂O |

| Terephthaloyl chloride | 100-20-9 | C₈H₄Cl₂O₂ |

| Ofloxacin | 82419-36-1 | C₁₈H₂₀FN₃O₄ |

| 2,3,4,5-Tetrafluorobenzoyl chloride | 5580-92-7 | C₇HClF₄O |

| 2,5-Difluorobenzoyl chloride | 35730-09-7 | C₇H₃ClF₂O |

| 3,5-Dichlorobenzoyl chloride | 2905-62-6 | C₇H₃Cl₃O |

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

Table 1: Properties of Benzoyl Chloride Derivatives This table is for illustrative purposes and includes data for related compounds due to the limited specific data for the primary subject.

| Compound Name | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 3,5-Difluorobenzoyl chloride | 176.55 | 184.5 |

| Terephthaloyl chloride | 203.02 | 265 |

| 3,5-Dichlorobenzoyl chloride | 209.46 | 240 |

Advanced Spectroscopic and Structural Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-n-butoxy-3,5-difluorobenzoyl chloride, a multi-nuclear NMR approach, including ¹H, ¹³C, and ¹⁹F NMR, is necessary for complete structural assignment.

Proton NMR (¹H NMR) in Reaction Monitoring and Product Characterization

Proton (¹H) NMR spectroscopy is fundamental for identifying and confirming the presence of hydrogen atoms in a molecule and is often used to monitor the progress of a reaction. In the structure of this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the n-butoxy group and the aromatic ring.

The protons of the n-butoxy group would appear as four distinct sets of signals:

A triplet corresponding to the terminal methyl group (-CH₃).

A multiplet for the methylene group adjacent to the methyl group (-CH₂-CH₃).

A multiplet for the next methylene group (-O-CH₂-CH₂ -).

A triplet for the methylene group directly attached to the oxygen atom (-O-CH₂-), which is expected to be the most downfield of the aliphatic signals due to the deshielding effect of the oxygen.

The aromatic region would display signals for the two protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns would be influenced by the surrounding substituents: the butoxy group, the two fluorine atoms, and the benzoyl chloride group. The fluorine atoms, being highly electronegative, would cause splitting of the adjacent proton signals (H-F coupling).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic CH (H-4/H-6) | 7.0 - 7.5 | Multiplet (dd) | JH-F |

| Butoxy -OCH₂- | 4.0 - 4.3 | Triplet (t) | JH-H |

| Butoxy -CH₂- | 1.7 - 1.9 | Multiplet (m) | JH-H |

| Butoxy -CH₂- | 1.4 - 1.6 | Multiplet (m) | JH-H |

Note: The table presents predicted values based on typical chemical shifts and coupling patterns for similar structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon signals are indicative of their electronic environment.

The spectrum would be expected to show:

Eleven distinct signals corresponding to the 11 carbon atoms in the molecule.

A signal for the carbonyl carbon (-C=O) of the benzoyl chloride group, typically found in the highly downfield region (around 160-170 ppm).

Six signals for the aromatic carbons. The carbons directly bonded to fluorine atoms would exhibit large C-F coupling constants, appearing as doublets. The carbon attached to the butoxy group and the carbon of the benzoyl chloride group would also be clearly identifiable.

Four signals for the carbons of the n-butoxy group in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

|---|---|---|

| C=O | 160 - 170 | No |

| C-O (Aromatic) | 150 - 160 | Yes (small) |

| C-F (Aromatic) | 155 - 165 | Yes (large) |

| C-H (Aromatic) | 105 - 115 | Yes (medium) |

| C-COCl (Aromatic) | 115 - 125 | Yes (medium) |

| -OCH₂- | 68 - 72 | No |

| -CH₂- | 30 - 33 | No |

| -CH₂- | 18 - 22 | No |

Note: The table presents predicted values. Carbons bonded to fluorine will appear as doublets due to C-F coupling.

Fluorine NMR (¹⁹F NMR) for Fluoro-Containing Derivatives

For fluorinated compounds, Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful and highly sensitive technique. It provides direct information about the chemical environment of the fluorine atoms. In this compound, the two fluorine atoms are chemically non-equivalent due to their different positions relative to the butoxy and benzoyl chloride groups.

Therefore, the ¹⁹F NMR spectrum would be expected to show two distinct signals, one for each fluorine atom. These signals would likely appear as doublets of doublets (or more complex multiplets) due to coupling with each other (F-F coupling) and with the adjacent aromatic protons (H-F coupling). The precise chemical shifts and coupling constants are highly diagnostic of the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) for Reaction Pathway Confirmation and Molecular Weight Determination

Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₁₁H₁₁ClF₂O₂), the expected exact mass of the molecular ion [M]⁺ can be calculated. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately one-third that of the molecular ion peak [M]⁺, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. An experimental HRMS measurement that matches the calculated exact mass to within a few parts per million (ppm) provides strong evidence for the correct elemental composition of the synthesized compound.

Table 3: Calculated Isotopic Masses for the Molecular Ion of C₁₁H₁₁ClF₂O₂

| Ion Formula | Isotope Composition | Calculated Mass (Da) |

|---|---|---|

| [M]⁺ | C₁₁H₁₁³⁵ClF₂O₂ | 248.0415 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pathways of selected ions. In an MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. This technique provides valuable information about the connectivity of the molecule.

Expected fragmentation pathways would likely involve:

Loss of the chlorine atom to form an acylium ion [M-Cl]⁺.

Cleavage of the butoxy group, either through loss of a butene molecule (C₄H₈) via a McLafferty-type rearrangement or through cleavage of the C-O bond.

Loss of the entire butoxy group [M-OC₄H₉]⁺.

Loss of the carbonyl group as carbon monoxide (CO).

Analysis of these fragmentation patterns helps to confirm the proposed structure by demonstrating the presence of the key functional groups (benzoyl chloride, butoxy group) and their connectivity to the difluorinated aromatic ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Transformations

X-ray Crystallography for Definitive Structural Determination of Derivatives and Co-crystals

The definitive three-dimensional arrangement of atoms and molecules in the solid state, achievable through X-ray crystallography, is crucial for understanding the structure-property relationships of chemical compounds. To date, there are no publicly accessible crystallographic reports in databases such as the Cambridge Structural Database (CSD) for this compound or its derivatives and co-crystals. Such studies would provide invaluable data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to rational drug design and materials science. The lack of this crystallographic data represents a significant gap in the comprehensive understanding of the molecular architecture of this compound and its potential supramolecular assemblies.

Computational Chemistry and Theoretical Studies on Benzoyl Chloride Systems

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical calculations are fundamental to understanding the electronic structure and, consequently, the reactivity of molecules. For 2-n-Butoxy-3,5-difluorobenzoyl chloride, these calculations can predict the most likely sites for nucleophilic attack, the stability of intermediates, and the energy barriers for reactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone in the prediction of chemical reactivity. It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. nih.govunesp.br The energy and spatial distribution of these orbitals are critical in determining the course of a chemical reaction. mdpi.comnih.gov

For an electrophile like this compound, the LUMO is of particular importance as it will interact with the HOMO of a nucleophile. The LUMO is typically localized on the carbonyl carbon and the acyl chloride group, making this the most electrophilic site and thus the primary target for nucleophilic attack. The presence of two electron-withdrawing fluorine atoms on the benzene (B151609) ring is expected to lower the energy of the LUMO, thereby increasing the reactivity of the acyl chloride towards nucleophiles compared to unsubstituted benzoyl chloride. The n-butoxy group, being an electron-donating group, will have a counteracting effect, though its influence is modulated by its position on the ring.

Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Benzoyl Chlorides

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzoyl Chloride | -9.87 | -1.54 | 8.33 |

| 3,5-Difluorobenzoyl chloride | -10.12 | -1.89 | 8.23 |

| 2-Butoxybenzoyl chloride | -9.65 | -1.32 | 8.33 |

| This compound | -9.95 | -1.75 | 8.20 |

Note: The data in this table is illustrative and intended to demonstrate expected trends based on substituent effects. Actual values would require specific quantum chemical calculations.

To fully understand a reaction mechanism, it is crucial to identify and characterize the transition states (TS) associated with each elementary step. Transition state analysis provides information about the energy barriers (activation energies) of a reaction, which directly relates to the reaction rate. For the reaction of this compound with a nucleophile, computational methods can be used to locate the TS for the formation of the tetrahedral intermediate.

Theoretical calculations on related systems, such as the solvolysis of substituted benzoyl chlorides, have shown that the reaction can proceed through a spectrum of mechanisms, from SN2-like to SN1-like, depending on the substituents and the solvent. nih.govmdpi.com For this compound, the presence of electron-withdrawing fluorine atoms would favor a more associative (SN2-like) pathway by stabilizing the incoming nucleophile's interaction with the carbonyl carbon. The bulky n-butoxy group at the ortho position may introduce steric hindrance that could influence the geometry and energy of the transition state.

Conformational Analysis and Steric Effects of Substituents

The three-dimensional structure and conformational preferences of a molecule can significantly impact its reactivity. For this compound, the orientation of the n-butoxy group relative to the benzoyl chloride moiety is of particular interest. Conformational analysis can reveal the most stable conformers and the energy barriers to rotation around the C-O bond of the butoxy group and the C-C bond connecting the carbonyl group to the aromatic ring.

Studies on similar fluorinated organic molecules have demonstrated the importance of electrostatic and hyperconjugative interactions in determining conformational preferences. beilstein-journals.org In this compound, there will be a complex interplay of steric repulsion between the n-butoxy group and the acyl chloride function, as well as electrostatic interactions involving the polar C-F and C=O bonds. These factors will dictate the preferred geometry of the molecule in its ground state, which in turn affects the accessibility of the reactive center to incoming nucleophiles.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to correlate the chemical structure of a series of compounds with their reactivity. nih.govnih.gov These models employ molecular descriptors, which are numerical representations of various structural and electronic properties, to predict the reactivity of new or untested compounds.

For a series of substituted benzoyl chlorides, QSRR studies could be developed to predict their reaction rates with a given nucleophile. Descriptors could include:

Electronic descriptors: Hammett constants, calculated atomic charges, and HOMO/LUMO energies.

Steric descriptors: Sterimol parameters or van der Waals volumes.

Topological descriptors: Molecular connectivity indices.

By building a QSRR model based on experimental or computationally derived reactivity data for a set of known benzoyl chlorides, the reactivity of this compound could be predicted. Such models are valuable for high-throughput screening and for gaining a deeper understanding of the factors that govern reactivity. nih.gov

Molecular Dynamics Simulations of Reaction Intermediates

While quantum chemical calculations are excellent for studying stationary points on a potential energy surface (reactants, products, intermediates, and transition states), Molecular Dynamics (MD) simulations provide insights into the time-evolution of a chemical system. MD simulations can be used to study the behavior of reaction intermediates, such as the tetrahedral intermediate formed during the nucleophilic acyl substitution of this compound, in a solvent environment.

MD simulations can reveal information about the solvation of the intermediate, the lifetime of the intermediate, and the dynamics of bond-making and bond-breaking processes. researchgate.net For instance, simulations could show how solvent molecules arrange themselves around the charged intermediate and how this solvation shell influences the subsequent collapse of the intermediate to form the final products.

Modeling of Reaction Pathways and Catalytic Mechanisms

Computational modeling is an invaluable tool for elucidating complex reaction pathways and the mechanisms of catalysis. For reactions involving this compound, theoretical models can be constructed to explore different potential pathways, including catalyzed and uncatalyzed routes. acs.orgnih.gov

For example, in a Lewis acid-catalyzed reaction, computational models can be used to study the interaction of the Lewis acid with the carbonyl oxygen of the benzoyl chloride. These models can quantify the extent to which the Lewis acid polarizes the C=O bond, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the rate of nucleophilic attack. By comparing the energy profiles of the catalyzed and uncatalyzed reactions, the efficacy of different catalysts can be assessed and new, more efficient catalysts can be designed.

Future Research Directions and Emerging Applications

Development of More Sustainable and Green Synthetic Routes for Functionalized Acyl Chlorides

Future research will likely focus on developing greener methods for the synthesis of acyl chlorides, moving away from traditional reagents like thionyl chloride and oxalyl chloride which can be hazardous. tandfonline.com This includes the use of solid-supported reagents or catalytic methods that minimize waste and improve safety. researchgate.netacs.org The use of aqueous buffer systems for acylation reactions is an emerging green approach that could be explored. tandfonline.com

Exploration of Novel Reaction Pathways and Catalytic Systems for Enhanced Selectivity

The development of new catalysts to control the selectivity of reactions involving acyl chlorides is an active area of research. nih.gov This includes catalysts for achieving chemoselective acylation in the presence of multiple reactive functional groups. organic-chemistry.orggoogle.com For instance, the use of zeolite catalysts in Friedel-Crafts acylations offers a recyclable and more environmentally friendly alternative to traditional Lewis acids. frontiersin.orgnih.gov

Untapped Synthetic Utilities in Emerging Chemical Fields

The unique electronic properties imparted by the fluorine and butoxy substituents could make this compound a valuable tool in materials science for the synthesis of novel polymers or functional materials. Its application in the development of new classes of agrochemicals and pharmaceuticals remains a promising area for exploration.

Advanced Analytical Methodologies for In-Situ Reaction Monitoring and Process Control

The implementation of advanced analytical techniques for real-time monitoring of reactions involving acyl chlorides is crucial for process optimization and safety. Techniques like benchtop NMR spectroscopy can be used for in-situ reaction monitoring. acs.org Derivatization followed by HPLC or LC-MS analysis is another strategy for the analysis of reactive acyl chlorides. researchgate.net

Integration with Flow Chemistry and Automated Synthesis for Scalability and Efficiency

Flow chemistry offers significant advantages for the synthesis of acyl chlorides and their subsequent reactions, including improved safety, better heat and mass transfer, and the ability to scale up reactions more efficiently. researchgate.netnih.govacs.org The integration of automated synthesis platforms with flow chemistry can accelerate the discovery and development of new molecules derived from 2-n-Butoxy-3,5-difluorobenzoyl chloride.

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for preparing 2-<i>n</i>-Butoxy-3,5-difluorobenzoyl chloride from its benzoic acid precursor?

- Methodology : Use a two-step procedure:

Ester hydrolysis : React methyl 2-<i>n</i>-butoxy-3,5-difluorobenzoate with NaOH in MeOH/water (10:1 v/v) at reflux for 2–4 hours to yield the benzoic acid derivative (monitor by TLC).

Acid chloride formation : Stir the benzoic acid in dry dichloromethane (DCM) with oxalyl chloride (2 equiv.) under nitrogen, adding a catalytic drop of DMF. Reaction completes in 90 minutes at room temperature. Remove solvents <i>in vacuo</i> to isolate the acid chloride, which should be used immediately due to hygroscopicity .

- Critical Considerations : Ensure anhydrous conditions to avoid hydrolysis of the acid chloride.

Q. Which analytical techniques are most effective for confirming the structure and purity of 2-<i>n</i>-Butoxy-3,5-difluorobenzoyl chloride?

- Characterization Workflow :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify butoxy protons (δH ~1.0–1.8 ppm for CH2/CH3; δC ~70–75 ppm for OCH2) and aromatic fluorine coupling (splitting patterns at δH ~7.0–7.5 ppm).

- IR Spectroscopy : Confirm carbonyl stretch (C=O) at ~1760–1780 cm<sup>−1</sup> and C-F stretches at ~1100–1250 cm<sup>−1</sup>.

- HRMS : Validate molecular ion [M+H]<sup>+</sup> or [M−H]<sup>−</sup> with error <5 ppm.

- Reference Data : Compare with analogous compounds like 4-butoxy-3,5-dichlorobenzoic acid (δH 7.91 ppm for aromatic protons; IR carbonyl at 1682 cm<sup>−1</sup>) .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of 2-<i>n</i>-Butoxy-3,5-difluorobenzoyl chloride in nucleophilic acyl substitution?

- Mechanistic Insight : The 3,5-difluoro groups act as electron-withdrawing groups, polarizing the carbonyl carbon and enhancing electrophilicity. This accelerates reactions with amines or alcohols but may require temperature control to suppress side reactions (e.g., hydrolysis).

- Experimental Validation : Perform kinetic studies using <sup>19</sup>F NMR to monitor reaction progress with varying nucleophiles (e.g., aniline vs. ethanol). Compare rate constants with non-fluorinated analogs .

Q. What basis sets are recommended for DFT studies on the electronic structure of 2-<i>n</i>-Butoxy-3,5-difluorobenzoyl chloride?

- Basis Set Selection : Use Dunning’s correlation-consistent basis sets (e.g., cc-pVTZ for fluorine and oxygen atoms). For accurate polarization effects, include diffuse functions (aug-cc-pVTZ) to capture fluorine’s high electronegativity.

- Benchmarking : Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data to validate basis set adequacy .

Q. How can AutoDock Vina improve docking studies of 2-<i>n</i>-Butoxy-3,5-difluorobenzoyl chloride derivatives as enzyme inhibitors?

- Protocol Optimization :

- Grid Setup : Define a 20 Å × 20 Å × 20 Å box centered on the enzyme active site.

- Scoring Function : Use Vina’s hybrid scoring function (empirical + knowledge-based terms) to rank binding poses.

- Multithreading : Utilize 8–16 CPU cores to reduce computation time by ~80% compared to AutoDock 4 .

- Fluorine-Specific Interactions : Analyze halogen bonding between fluorine atoms and backbone carbonyls using PyMOL or Chimera.

Methodological Challenges

Q. How should researchers resolve contradictions in experimental yields during coupling reactions with this acid chloride?

- Troubleshooting Framework :

Stoichiometry Check : Verify molar ratios of acid chloride, nucleophile (e.g., amine), and coupling agents (e.g., NaSCN).

Moisture Control : Use molecular sieves or argon blankets to prevent hydrolysis.

Side Reaction Analysis : Employ LC-MS to detect byproducts (e.g., dimerization or over-substitution).

- Case Study : In the synthesis of Tenovin-36 (a benzoyl chloride derivative), column chromatography (1–20% MeOH/DCM) and recrystallization were critical for isolating the pure HCl salt .

Q. What strategies mitigate discrepancies between computed and experimental spectral data for fluorinated benzoyl chlorides?

- Calibration Approach :

- NMR Prediction : Use software like ACD/Labs or Gaussian with solvent corrections (e.g., CDCl3 vs. DMSO-d6 shifts).

- Empirical Adjustments : Apply scaling factors (e.g., 0.96–0.98 for IR carbonyl frequencies in DFT calculations) .

Data Sourcing & Validation

Q. Where can researchers access authoritative physicochemical data for fluorinated benzoyl chlorides?

- Recommended Sources :

- NIST Chemistry WebBook : Provides IR, MS, and thermodynamic data for analogs like 3,5-dimethoxybenzoyl chloride (CAS 17213-57-9). Cross-reference with experimental values using similarity principles .

- Peer-Reviewed Synthesis Protocols : Journals like <i>Molecules</i> or <i>J. Org. Chem.</i> publish vetted procedures for halogenated acid chlorides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.